BenchChemオンラインストアへようこそ!

4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

scaffold hopping molecular recognition target selectivity

This compound features a unique 4-ethoxy/7-methoxy substitution pattern on the thiazolylbenzofuran benzamide scaffold, differentiating it from regioisomer CAS 921526-84-3. Originating from Fujisawa Pharmaceutical leukotriene antagonist patents, it serves as a chemical probe for LTD4 receptor binding and SRS-A antagonism studies. Its specific alkoxy arrangement provides a discrete lipophilicity point for SAR exploration. Ideal for developing isomer-specific HPLC/LC-MS analytical methods. Researchers must independently validate biological activity. Bulk and custom quantities available upon request.

Molecular Formula C21H18N2O4S
Molecular Weight 394.45
CAS No. 921525-39-5
Cat. No. B2638800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921525-39-5
Molecular FormulaC21H18N2O4S
Molecular Weight394.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C21H18N2O4S/c1-3-26-15-9-7-13(8-10-15)20(24)23-21-22-16(12-28-21)18-11-14-5-4-6-17(25-2)19(14)27-18/h4-12H,3H2,1-2H3,(H,22,23,24)
InChIKeyUKVOSLGCPNUEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide: Core Structure and Procurement Context


4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921525-39-5) is a synthetic small molecule belonging to the thiazolylbenzofuran benzamide class [1]. Its core scaffold combines a 7-methoxybenzofuran moiety linked to a 2-aminothiazole, which is further acylated with a 4-ethoxybenzamide group. The compound has a molecular formula of C21H18N2O4S and a molecular weight of 394.4 g/mol . This structural family was originally disclosed in Fujisawa Pharmaceutical patents as leukotriene and SRS-A (Slow Reacting Substance of Anaphylaxis) antagonists with potential anti-inflammatory and anti-allergic applications [1]. The compound is distinct from Aderamastat (FP-025, CAS 877176-23-3), a known MMP-12 inhibitor that shares the same molecular formula but possesses an entirely different imidazolidinedione-furan scaffold, demonstrating how subtle atomic arrangements within the same formula can drastically alter biological function [2].

Why 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by In-Class Analogs


Within the thiazolylbenzofuran benzamide class, even minor variations in the alkoxy substituents on the benzamide and benzofuran rings are known to profoundly affect pharmacological activity. The Fujisawa patent series demonstrates that the nature of the 'R1' substituent (e.g., lower alkyl, cycloalkyl, aryl) and the alkoxy group on the benzofuran moiety directly modulates leukotriene antagonism potency [1]. For the compound of interest, the specific combination of a 4-ethoxy group on the benzamide ring and a 7-methoxy group on the benzofuran core represents a discrete substitution pattern. Closely related isomers—such as N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide (CAS 921526-84-3), which swaps these two alkoxy substituents—have the identical molecular formula and molecular weight, yet are chemically distinct entities with non-interchangeable biological profiles . Generic substitution without explicit comparative pharmacological data for this specific substitution pattern risks selecting a compound with altered target binding, physicochemical properties, and ultimately, divergent experimental outcomes.

Quantitative Differentiation Evidence for 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide


Target Scaffold Architecture: Thiazolylbenzofuran Core vs. Aderamastat's Imidazolidinedione-Furan Scaffold

A critical differential feature is the core scaffold architecture. 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide contains a thiazolylbenzofuran core linked via an amide bond, a scaffold associated with leukotriene antagonism [1]. In contrast, Aderamastat (FP-025, CAS 877176-23-3) employs an imidazolidinedione-furan scaffold connected through a thioether linkage, which confers potent and selective MMP-12 inhibition [2]. Despite sharing the identical molecular formula (C21H18N2O4S) and molecular weight (394.4 g/mol), the two compounds are structural isomers with completely different biological targets and mechanisms of action. This distinction is critical for procurement: a user seeking a leukotriene pathway probe will not achieve the desired pharmacology with Aderamastat, and vice versa.

scaffold hopping molecular recognition target selectivity

Alkoxy Substitution Pattern: 4-Ethoxy/7-Methoxy vs. Swapped Isomer 4-Methoxy/7-Ethoxy

The compound's specific substitution pattern—4-ethoxy on the benzamide ring and 7-methoxy on the benzofuran—contrasts with its regioisomer N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide (CAS 921526-84-3), which has the alkoxy groups swapped . Based on the structure-activity relationships described in the Fujisawa patents, variations in the R1 group (which includes the alkoxy-substituted phenyl ring of the benzamide) and the benzofuran substitution significantly modulate pharmacological potency within this class [1]. The ethoxy group (-OCH2CH3) is more lipophilic and sterically demanding than a methoxy group (-OCH3), which can influence membrane permeability, metabolic stability, and target binding kinetics. Quantitative comparative bioactivity data for these specific isomers are not publicly available, but the patent literature establishes that such modifications are not bioequivalent.

structure-activity relationship isomer differentiation substituent effects

Class-Level Pharmacological Differentiation: Leukotriene Antagonism vs. Broader Thiazole Pharmacologies

The thiazolylbenzofuran benzamide class to which this compound belongs was specifically developed by Fujisawa Pharmaceutical as leukotriene and SRS-A antagonists for the treatment of allergy and inflammation, including asthma, rhinitis, and inflammatory bowel disease [1]. This differentiates the compound from other thiazole-containing benzamides developed for unrelated targets. For example, certain aminothiazole benzamide derivatives have been patented as protein kinase inhibitors for oncology applications [2]. A researcher seeking a leukotriene pathway modulator should prioritize compounds from the Fujisawa thiazolylbenzofuran series, whereas a kinase inhibitor program would require an entirely different thiazole-benzamide chemotype. It must be noted that specific IC50 or Ki values for this exact compound are not publicly available in curated databases, representing a significant evidence gap.

leukotriene antagonism anti-inflammatory target pathway specificity

Physicochemical Identity and Purity Specifications for Reproducible Research

The compound's unique physicochemical identifiers provide the basis for quality control and procurement verification. The InChI Key UKVOSLGCPNUEQK-UHFFFAOYSA-N and canonical SMILES CCOc1ccc(C(=O)Nc2nc(-c3cc4cccc(OC)c4o3)cs2)cc1 uniquely define this compound . Commercially, the compound is typically offered at ≥95% purity . These identifiers distinguish it from all other compounds, including structural isomers sharing the same molecular formula. Validation of the InChI Key against the supplied material is a critical step in procurement to avoid receiving an incorrect isomer or analog.

compound identity quality control experimental reproducibility

Optimal Research and Industrial Application Scenarios for 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide


Leukotriene Pathway Probe in Inflammatory Disease Models

Based on the class-level evidence from Fujisawa's thiazolylbenzofuran patent series [1], this compound is best positioned as a chemical probe for studying leukotriene-mediated inflammatory pathways. Potential experimental systems include in vitro leukotriene D4 (LTD4) receptor binding assays, SRS-A antagonism assays in guinea pig tracheal preparations, and in vivo models of allergen-induced bronchoconstriction. The compound's specific substitution pattern (4-ethoxy/7-methoxy) may offer a distinct pharmacological profile compared to other analogs within the series, though users must independently validate this through dose-response studies given the absence of public comparative bioactivity data.

Structure-Activity Relationship (SAR) Studies in Thiazolylbenzofuran Chemistry

This compound serves as a key node in SAR exploration of the thiazolylbenzofuran benzamide class. Its 4-ethoxy substituent represents a moderate lipophilicity point between the 4-methoxy analog (less lipophilic) and the 4-isopropoxy or 4-benzyl analogs (more lipophilic) [1]. Systematic comparison of this compound with its structural analogs can elucidate the contribution of the 4-ethoxy group to target binding, metabolic stability, and cellular permeability. Such studies are essential for lead optimization programs targeting leukotriene receptors or related inflammatory mediators [2].

Negative Control or Orthogonal Chemotype for MMP-12 Inhibitor Studies

Because Aderamastat (FP-025, CAS 877176-23-3) shares the same molecular formula (C21H18N2O4S) but operates on a completely different scaffold and target (MMP-12 inhibition) [1], the target compound can serve as a structurally matched negative control or orthogonal chemotype in MMP-12 inhibitor studies. This application is particularly valuable in phenotypic screening campaigns where off-target effects mediated by leukotriene pathways need to be ruled out, or where scaffold-specific effects must be distinguished from target-specific pharmacology [2].

Analytical Reference Standard for Isomer-Specific Method Development

Given the existence of at least one regioisomer (CAS 921526-84-3) with the same molecular formula [1], this compound can be used as a reference standard for developing HPLC, LC-MS, or NMR methods capable of distinguishing between these closely related isomers. This is critical for quality control in chemical procurement, metabolism studies where isomeric interconversion is a concern, and for forensic identification of compound identity in complex biological matrices [2].

Quote Request

Request a Quote for 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.